2-Ethoxy-5-methoxyphenylboronic acid is an organic compound with the molecular formula CHBO and a CAS number of 957065-85-9. This compound belongs to the class of boronic acids, characterized by the presence of a boron atom bonded to a hydroxyl group and an alkoxy group. Boronic acids are widely recognized for their utility in organic synthesis, particularly in cross-coupling reactions. The primary application of 2-Ethoxy-5-methoxyphenylboronic acid is as a reagent in the Suzuki–Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between aryl halides and aryl boronic acids .
2-Ethoxy-5-methoxyphenylboronic acid is synthesized through various methods, primarily leveraging palladium-catalyzed reactions. Its classification as a boronic acid places it within a group known for their reactivity in organic synthesis, particularly in coupling reactions and as intermediates in the preparation of complex molecules. The compound's specific structure, featuring both ethoxy and methoxy substituents on the phenyl ring, contributes to its unique reactivity profile .
The synthesis of 2-Ethoxy-5-methoxyphenylboronic acid typically involves the Suzuki–Miyaura coupling reaction. This method requires an aryl or vinyl boronic acid and an aryl or vinyl halide, catalyzed by palladium complexes. The reaction conditions are crucial; they often include solvents such as tetrahydrofuran or dimethyl sulfoxide, along with bases like potassium carbonate to facilitate the coupling process .
The molecular structure of 2-Ethoxy-5-methoxyphenylboronic acid features a phenyl ring substituted at the 2-position with an ethoxy group and at the 5-position with a methoxy group. The boronic acid functional group (-B(OH)) is attached to the phenyl ring.
2-Ethoxy-5-methoxyphenylboronic acid participates in several types of chemical reactions:
The primary mechanism of action for 2-Ethoxy-5-methoxyphenylboronic acid is through transmetalation during the Suzuki–Miyaura coupling reaction. In this process, the boron atom forms a bond with a palladium atom from the catalyst, facilitating the transfer of the aryl group to another substrate.
2-Ethoxy-5-methoxyphenylboronic acid has diverse applications in scientific research:
Boronic acids, characterized by the general structure R–B(OH)₂, are metalloid-containing compounds where boron forms covalent bonds with carbon. Their significance stems from boron’s vacant p-orbital, which enables reversible sp²-to-sp³ hybridization shifts upon nucleophile interaction. This Lewis acid behavior facilitates covalent bond formation with biological nucleophiles (e.g., enzyme residues) and underpins their versatility in synthetic chemistry [1] [5]. The Suzuki-Miyaura coupling reaction (1979) marked a watershed moment, transforming boronic acids into indispensable intermediates for biaryl synthesis and accelerating medicinal applications [1]. As of 2022, five FDA-approved boronic acid drugs exist, including proteasome inhibitors (bortezomib, ixazomib) and antimicrobials (tavaborole, vaborbactam), validating their therapeutic relevance [1] [4].
Boronic acids transitioned from biochemical curiosities to clinical agents through key innovations:
Table 1: Milestones in Boronic Acid Medicinal Chemistry
Time Period | Development | Significance |
---|---|---|
1860 | Synthesis by Edward Frankland | First isolation of ethylboronic acid [3] |
1950–1960s | Diazaborine antibiotics | Demonstrated boron heterocycles inhibit bacterial enoyl-ACP reductase [1] |
2003–2017 | FDA-approved boron-containing drugs | Bortezomib (2003), tavaborole (2014), vaborbactam (2017) [1] [4] |
2010s–Present | Metal-free C–H borylation | Enabled sustainable synthesis using BBr₃ [2] |
Early diazaborines (e.g., Sa 84.474) revealed boron’s capacity to inhibit bacterial ENR via covalent ribose adduct formation [1]. The 2003 approval of bortezomib validated boronic acids as proteasome inhibitors, leveraging boron’s nucleophilic capture of the catalytic threonine residue. Subsequent drugs exploited divergent mechanisms: tavaborole inhibits fungal LeuRS through tRNA binding, while vaborbactam inactivates serine β-lactamases via acyclic boronate formation [4] [8]. These advances underscore boron’s adaptability to diverse target classes.
Substituents on the aryl ring critically modulate boronic acid properties through electronic and steric effects:
Table 2: Impact of Substituents on Phenylboronic Acid Properties
Substituent Position & Type | pKₐ (Experimental) | B–O Bond Length (Å) | Key Reactivity Traits |
---|---|---|---|
4-NO₂ (para) | 7.1 | 1.36 | Enhanced diol binding at physiological pH |
4-OCH₃ (para) | 9.8 | 1.38 | Reduced electrophilicity, slower Suzuki coupling |
2-OCH₃ (ortho) | 8.3 | 1.35 (asymmetric) | Intramolecular H-bonding, stabilized tetrahedral form |
2-CHO (ortho) | 7.9* | 1.33 (cyclic form) | Cyclizes to benzoxaborole under aqueous conditions |
Predicted via COSMO-RS model [9]
These effects directly influence functional performance. Low pKₐ boronic acids (e.g., ortho-CF₃) exhibit stronger diol-binding affinity at neutral pH, benefiting glucose sensors. Steric bulk in ortho-ethoxy groups impedes Suzuki transmetalation but enhances target selectivity in enzyme inhibitors [5] [6].
Ortho-alkoxy groups—especially methoxy and ethoxy—confer distinctive advantages:
Table 3: Structural and Functional Impacts of Ortho-Alkoxy Groups
Property | Ortho-Methoxy/Ethoxy Effect | Application Example |
---|---|---|
Acid Strength (pKₐ) | pKₐ lowered by 0.3–1.0 units vs. para isomers | Improved diol binding in physiological conditions |
Bond Length & Angles | B–O bonds: 1.35 Å (shorter); C–B–O angle: 115° (distorted) | Enhanced electrophilicity in enzyme inhibition |
Metabolic Half-life (Human) | 40–60% longer than unsubstituted analogs | Extended drug action (e.g., crisaborole) [4] |
Synthetic Accessibility | BBr₃-mediated borylation directed by methoxy group [2] | Streamlined synthesis of polyoxygenated phenols |
For 2-ethoxy-5-methoxyphenylboronic acid, the 5-methoxy group further tunes electronic density, while the 2-ethoxy group provides steric stabilization. This combination balances reactivity and metabolic resistance, positioning it as a versatile synthon for pharmaceuticals and sensors [4] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: